molecular formula C13H18FNO3S B2729538 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide CAS No. 1795442-89-5

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide

Cat. No. B2729538
CAS RN: 1795442-89-5
M. Wt: 287.35
InChI Key: LKXSYYZAPZXCHM-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Radiosynthesis and Imaging Applications

  • Radiosynthesis techniques have been developed for compounds like 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, showing potential as tracers for γ-emission tomography and positron emission tomography (PET) imaging of the sigma2 receptor status of solid tumors, indicating their utility in diagnostic imaging and receptor studies (Mertens et al., 1994); (Tu et al., 2007).

Chemical Synthesis and Medicinal Chemistry

  • Synthetic pathways have been explored for compounds such as 3-fluoroazetidine-3-carboxylic acid, highlighting the role of fluorinated compounds in medicinal chemistry as building blocks for drug development (Van Hende et al., 2009).

Antimicrobial Activity

  • Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has been studied for their promising antimicrobial activity, showing the importance of fluorine substitution in enhancing antimicrobial properties (Desai et al., 2013).

Chemical Reactivity and Catalysis

  • The reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and benzamides in palladium-catalyzed C–H bond arylation has been examined, revealing the influence of fluoro substituents on regioselectivity and highlighting the utility of fluorinated compounds in catalysis and organic synthesis (Benhalouche et al., 2019).

properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-13(17,8-19-3)7-15-12(16)9-4-5-11(18-2)10(14)6-9/h4-6,17H,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXSYYZAPZXCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-methoxybenzamide

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